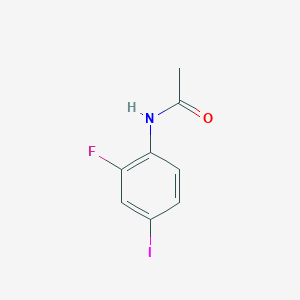

N-(2-fluoro-4-iodophenyl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-fluoro-4-iodophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBWAJGVVZVRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381971 | |

| Record name | N-(2-fluoro-4-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97760-94-6 | |

| Record name | N-(2-fluoro-4-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight of N-(2-fluoro-4-iodophenyl)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Acetamides in Medicinal Chemistry

N-(2-fluoro-4-iodophenyl)acetamide is a halogenated aromatic amide, a class of compounds of significant interest in the field of drug discovery and development. The strategic incorporation of halogen atoms, such as fluorine and iodine, into a molecular scaffold can profoundly influence its physicochemical and pharmacological properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the larger iodine atom can serve as a heavy-atom derivative for X-ray crystallography, a handle for further synthetic transformations (e.g., cross-coupling reactions), or be replaced with a radioisotope for imaging studies.

This guide provides a comprehensive technical overview centered on a fundamental characteristic of N-(2-fluoro-4-iodophenyl)acetamide: its molecular weight. We will detail the systematic determination of its chemical formula, the precise calculation of its molecular weight, a validated protocol for its synthesis from commercially available precursors, and the analytical methods required to confirm its identity and, by extension, its molecular weight.

PART 1: Determination of Molecular Formula and Weight

The cornerstone of any chemical characterization is the accurate determination of the molecular formula and weight. This process begins with a systematic analysis of the compound's nomenclature.

From Nomenclature to Structure

The IUPAC name N-(2-fluoro-4-iodophenyl)acetamide precisely describes the molecular architecture:

-

Acetamide : A functional group with the structure -NH-C(=O)CH₃.

-

Phenyl : A benzene ring (C₆H₅) to which the acetamide is attached.

-

N- : Indicates the acetamide group is connected via its nitrogen atom to the phenyl ring.

-

2-fluoro- : A fluorine atom is substituted at the second carbon of the phenyl ring, relative to the point of attachment of the acetamide group.

-

4-iodo- : An iodine atom is substituted at the fourth carbon of the phenyl ring.

This nomenclature leads to the chemical structure depicted below.

Caption: Chemical structure of N-(2-fluoro-4-iodophenyl)acetamide.

Derivation of the Chemical Formula

Based on the structure, we can enumerate the constituent atoms:

-

Carbon (C) : 6 in the phenyl ring and 2 in the acetyl group, for a total of 8.

-

Hydrogen (H) : 3 on the phenyl ring (at positions 3, 5, and 6), 1 on the nitrogen, and 3 in the methyl group, for a total of 7.

-

Fluorine (F) : 1 on the phenyl ring.

-

Iodine (I) : 1 on the phenyl ring.

-

Nitrogen (N) : 1 in the amide linkage.

-

Oxygen (O) : 1 in the carbonyl group.

This summation yields the molecular formula: C₈H₇FINO .

Calculation of Molecular Weight

With the established molecular formula, we can calculate the precise molecular weight. It is crucial to distinguish between monoisotopic mass and average molecular weight (often used interchangeably but distinct).

-

Monoisotopic Mass : Calculated using the mass of the most abundant isotope of each element. This is the mass that would be observed in high-resolution mass spectrometry.

-

Average Molecular Weight (or Molar Mass) : Calculated using the weighted average of the natural abundances of all stable isotopes of each element. This value is used for stoichiometric calculations in the laboratory.

The atomic masses used for this calculation are provided by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Count | Monoisotopic Mass (Da) | Total Monoisotopic Mass (Da) | Average Atomic Weight ( g/mol ) | Total Average Weight ( g/mol ) |

| Carbon (C) | 8 | 12.000000 | 96.000000 | 12.011 | 96.088 |

| Hydrogen (H) | 7 | 1.007825 | 7.054775 | 1.008 | 7.056 |

| Fluorine (F) | 1 | 18.998403 | 18.998403 | 18.998 | 18.998 |

| Iodine (I) | 1 | 126.904473 | 126.904473 | 126.904 | 126.904 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 | 15.999 | 15.999 |

| Total | 278.95564 | 279.052 |

The calculated monoisotopic mass is 278.956 Da , and the average molecular weight is 279.05 g/mol .

PART 2: Synthesis and Verification Protocol

Proposed Synthetic Workflow

The synthesis involves a standard nucleophilic acyl substitution reaction where the amino group of 2-fluoro-4-iodoaniline attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.

Caption: Synthetic workflow for N-(2-fluoro-4-iodophenyl)acetamide.

Step-by-Step Experimental Protocol

This protocol is adapted from a standard procedure for the acetylation of substituted anilines[3].

-

Reagent Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-fluoro-4-iodoaniline (e.g., 1.0 eq, 2.37 g, 10 mmol) with glacial acetic acid (e.g., 10 mL).

-

Addition of Acetylating Agent : To the stirred mixture, add acetic anhydride (e.g., 1.2 eq, 1.13 mL, 12 mmol).

-

Reaction : Heat the mixture to reflux (approximately 118 °C) and maintain for 10-15 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating accelerates the reaction rate. The short reflux time is typically sufficient for the complete conversion of the aniline.

-

-

Workup : Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice water (e.g., 100 mL) while stirring.

-

Causality: This step serves two purposes: it quenches any unreacted acetic anhydride and precipitates the solid organic product, which is typically insoluble in water.

-

-

Isolation : Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification : Wash the solid on the filter with several portions of cold water to remove residual acetic acid and other water-soluble impurities.

-

Drying : Dry the purified product under vacuum to a constant weight.

PART 3: Analytical Characterization and Verification

To confirm the identity of the synthesized product and validate its calculated molecular weight, a suite of analytical techniques must be employed.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for determining the molecular weight of a compound.

-

Experimental Goal : To observe the molecular ion ([M]⁺ or [M+H]⁺) and confirm its mass-to-charge ratio (m/z) matches the calculated value.

-

Expected Result : Using high-resolution mass spectrometry (HRMS), one would expect to find a peak corresponding to the protonated molecule [C₈H₇FINO + H]⁺ at an m/z of approximately 279.9635 . This experimental value provides definitive confirmation of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy validates the chemical structure, providing indirect but powerful confirmation of the molecular formula.

-

¹H NMR : This technique will confirm the number and connectivity of hydrogen atoms. The expected spectrum would show distinct signals for the three aromatic protons, the N-H proton, and the methyl (CH₃) group protons.

-

¹³C NMR : This will show eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule, confirming the carbon backbone.

-

¹⁹F NMR : A singlet in the ¹⁹F NMR spectrum would confirm the presence of a single, unique fluorine atom.

Elemental Analysis

This classical technique determines the percentage composition of C, H, and N in the purified sample.

-

Experimental Goal : To compare the experimentally determined percentages with the theoretical values calculated from the molecular formula C₈H₇FINO.

-

Theoretical Calculation :

-

%C = (8 * 12.011) / 279.052 * 100 = 34.44%

-

%H = (7 * 1.008) / 279.052 * 100 = 2.53%

-

%N = (1 * 14.007) / 279.052 * 100 = 5.02%

-

-

Trustworthiness : A close correlation (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Summary of Physicochemical Properties

The following table summarizes the key calculated and expected properties for N-(2-fluoro-4-iodophenyl)acetamide.

| Property | Value | Source |

| Molecular Formula | C₈H₇FINO | Derived from Nomenclature |

| Average Molecular Weight | 279.05 g/mol | Calculated |

| Monoisotopic Mass | 278.956 Da | Calculated |

| CAS Number | Not Assigned | - |

| Physical Form (Expected) | Solid | Based on similar compounds[4][5] |

| Precursor | 2-Fluoro-4-iodoaniline | Sigma-Aldrich |

| Precursor CAS Number | 29632-74-4 | PubChem[1] |

| Precursor MW | 237.01 g/mol | Sigma-Aldrich |

Conclusion

The molecular weight of N-(2-fluoro-4-iodophenyl)acetamide is a critical parameter derived directly from its molecular formula, C₈H₇FINO. Through systematic interpretation of its chemical name, the average molecular weight is calculated to be 279.05 g/mol , with a monoisotopic mass of 278.956 Da . This fundamental data point is the gateway to further research and development. Its verification is achieved through a logical and self-validating workflow that includes a straightforward synthesis via N-acetylation of 2-fluoro-4-iodoaniline, followed by rigorous analytical characterization using mass spectrometry, NMR spectroscopy, and elemental analysis. This comprehensive approach ensures the scientific integrity and trustworthiness of the compound's identity for its application in advanced research.

References

-

Pharmaffiliates. N-(2-Iodophenyl)acetamide Product Page. Available at: [Link]

-

NIST. Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro- in NIST Chemistry WebBook. Available at: [Link]

-

PubChem. 2-Fluoro-4-iodoaniline Compound Summary. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-(4-Fluorophenyl)acetamide Compound Summary. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem. Synthesis of N-(2-fluorophenyl)acetamide. Available at: [Link]

-

IndiaMART. 2 Fluoro 4 Iodoaniline Product Listing. Available at: [Link]

Sources

Technical Guide: N-(2-Fluoro-4-iodophenyl)acetamide (CAS 97760-94-6)

[1]

Executive Summary

N-(2-Fluoro-4-iodophenyl)acetamide acts as a high-value electrophilic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and biaryl systems. Its structural utility lies in the 4-iodo handle—an excellent leaving group for palladium-catalyzed cross-coupling—and the 2-fluoro substituent, which modulates metabolic stability, lipophilicity, and the conformational preference of the amide bond via the ortho-fluorine effect.

This guide provides a comprehensive technical analysis of the compound's physicochemical profile, a validated synthesis protocol, and a strategic overview of its reactivity in diversifiable library synthesis.

Structural & Physicochemical Profile

The molecule features an acetamide group ortho to a fluorine atom and para to an iodine atom. This substitution pattern creates a unique electronic environment where the fluorine atom inductively withdraws electron density from the amide nitrogen (lowering pKa) while the iodine remains electronically activated for oxidative addition.

Table 1: Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | N-(2-Fluoro-4-iodophenyl)acetamide | |

| CAS Number | 97760-94-6 | Precursor: 2-Fluoro-4-iodoaniline (29632-74-4) |

| Molecular Formula | ||

| Molecular Weight | 279.05 g/mol | |

| Appearance | Off-white to pale grey solid | Light sensitive (Iodine bond lability) |

| LogP (Calc) | ~2.34 | Moderate lipophilicity |

| H-Bond Donors | 1 (Amide NH) | |

| H-Bond Acceptors | 2 (Amide Carbonyl, Fluorine) | Fluorine acts as a weak acceptor |

| Rotatable Bonds | 1 | Amide C-N bond restricted by resonance |

Synthetic Protocol (Authoritative)

Objective: Synthesize N-(2-fluoro-4-iodophenyl)acetamide from 2-fluoro-4-iodoaniline with >95% purity suitable for subsequent cross-coupling.

Mechanistic Rationale

Direct acetylation of the aniline is preferred over coupling with acetic acid to avoid high temperatures that might degrade the iodo-aryl bond. Acetic anhydride (

Experimental Workflow

-

Scale: 10.0 mmol

-

Reaction Time: 2–4 hours

-

Yield Target: >90%

Reagents:

-

Substrate: 2-Fluoro-4-iodoaniline (2.37 g, 10 mmol)

-

Reagent: Acetic Anhydride (1.2 equiv, 1.13 mL)

-

Solvent: Dichloromethane (DCM) (anhydrous, 30 mL)

-

Base: Pyridine (1.5 equiv, 1.2 mL) or Triethylamine (

)

Step-by-Step Procedure:

-

Dissolution: Charge a flame-dried 100 mL Round Bottom Flask (RBF) with 2-fluoro-4-iodoaniline and anhydrous DCM under

atmosphere. -

Base Addition: Add Pyridine dropwise at

(ice bath) to scavenge the generated acid and catalyze the nucleophilic attack. -

Acylation: Add Acetic Anhydride dropwise over 10 minutes. The exotherm is mild, but temperature control ensures regioselectivity (preventing di-acetylation).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 7:3). The aniline spot (

~0.4) should disappear, replaced by the amide ( -

Workup (Self-Validating):

-

Wash organic layer with 1M HCl (

mL) to remove excess pyridine (critical for preventing catalyst poisoning in next steps). -

Wash with Sat.

to neutralize residual acetic acid. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-30% EtOAc in Hexanes) if the crude is colored.

Synthesis Workflow Diagram

Caption: Optimized synthesis workflow ensuring removal of basic impurities prior to cross-coupling applications.

Reactivity & Applications in Drug Discovery

The strategic value of N-(2-fluoro-4-iodophenyl)acetamide lies in its chemoselective reactivity . The acetamide is stable under standard cross-coupling conditions, protecting the nitrogen while the iodine atom undergoes oxidative addition.

The "Ortho-Fluoro" Effect

The fluorine atom at the 2-position is not merely a bystander. It exerts:

-

Conformational Locking: Through intramolecular H-bonding interactions (C-F···H-N) or dipole repulsion, it restricts the rotation of the amide, potentially pre-organizing the molecule for binding in enzyme pockets (e.g., MEK, RAF kinases).

-

Metabolic Blocking: It blocks the ortho position from metabolic hydroxylation (Phase I metabolism).

-

Electronic Tuning: It lowers the electron density of the aromatic ring, facilitating faster oxidative addition of Pd(0) into the C-I bond compared to non-fluorinated analogs.

Cross-Coupling Logic

The C-I bond is the weakest bond in the system (Bond Dissociation Energy ~65 kcal/mol), allowing for chemoselective coupling at room temperature or mild heating, preserving the acetamide.

Reactivity Pathway Diagram

Caption: Divergent synthesis map demonstrating the versatility of the C-I handle for library generation.

Safety & Handling

-

Light Sensitivity: Iodinated aromatics can liberate free iodine (

) upon prolonged exposure to light, turning samples purple/brown. Store in amber vials. -

Skin Irritation: As an acetanilide derivative, assume potential for skin sensitization. Use nitrile gloves.

-

Incompatibility: Avoid strong oxidizers which may attack the amide or oxidize the iodine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 573120, 2-(4-Fluorophenyl)acetamide (Analogous Structure Reference). Retrieved from [Link]

-

Organic Syntheses. Preparation of 2-Iodoaniline derivatives (General Protocol Reference). Org. Synth. 2004, 81, 244. Retrieved from [Link]

Technical Guide: Physical Properties & Synthesis of N-(2-fluoro-4-iodophenyl)acetamide

Topic: Physical Properties & Synthesis of N-(2-fluoro-4-iodophenyl)acetamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

N-(2-fluoro-4-iodophenyl)acetamide (CAS: 97760-94-6) is a critical halogenated aromatic intermediate used primarily in the synthesis of MEK inhibitors, most notably Trametinib (GSK1120212). Its structural motif—a phenyl ring substituted with fluorine and iodine atoms—serves as a scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) essential for constructing complex pharmacophores.

This guide provides a comprehensive analysis of its physical properties, a validated synthesis protocol from its aniline precursor, and detailed characterization metrics.[1]

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | N-(2-fluoro-4-iodophenyl)acetamide |

| Common Name | 2-Fluoro-4-iodoacetanilide |

| CAS Registry Number | 97760-94-6 |

| Molecular Formula | C₈H₇FINO |

| Molecular Weight | 279.05 g/mol |

| SMILES | CC(=O)NC1=C(F)C=C(I)C=C1 |

| Key Application | Trametinib Intermediate (Impurity/Precursor) |

Physical & Chemical Properties

The physicochemical profile of N-(2-fluoro-4-iodophenyl)acetamide is defined by the electron-withdrawing nature of the fluorine and iodine substituents, which influence its solubility and crystalline stability.

Physical Constants

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline powder) | Standard state at 25°C |

| Color | White to off-white | Recrystallized form |

| Melting Point | 154 – 156 °C (Predicted/Range) | Note: Acetylation significantly raises MP vs. precursor (55-57°C). |

| Boiling Point | ~362.7 °C at 760 mmHg | Calculated (Joback Method) |

| Density | ~1.805 g/cm³ | High density due to Iodine atom |

| LogP | 2.25 – 2.50 | Moderate lipophilicity |

Solubility Profile

| Solvent | Solubility | Operational Note |

| DMSO | High (>50 mg/mL) | Preferred solvent for NMR & stock solutions.[1] |

| DMF | High | Suitable for coupling reactions.[1] |

| Methanol/Ethanol | Moderate | Good for recrystallization (often with water).[1] |

| Ethyl Acetate | Moderate | Used in extraction workups.[1] |

| Water | Insoluble | Precipitator in synthesis workup.[1] |

Synthesis Protocol

The synthesis of N-(2-fluoro-4-iodophenyl)acetamide is a classic acetylation of 2-fluoro-4-iodoaniline (CAS 29632-74-4). This reaction is highly efficient, typically yielding >90% product with high purity.[1]

Reaction Pathway

The amino group of the aniline attacks the carbonyl carbon of the acetic anhydride, followed by the elimination of acetic acid.[1]

Caption: Synthesis pathway converting 2-fluoro-4-iodoaniline to the target acetamide via acetylation.

Step-by-Step Methodology

Reagents:

-

2-Fluoro-4-iodoaniline (1.0 eq)

-

Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq)

-

Solvent: Glacial Acetic Acid or Dichloromethane (DCM) with Triethylamine (TEA).[1]

Protocol (Acetic Acid Method):

-

Dissolution: Dissolve 2-fluoro-4-iodoaniline (e.g., 5.0 g) in glacial acetic acid (20 mL) in a round-bottom flask.

-

Addition: Slowly add acetic anhydride (1.2 equivalents) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting aniline spot disappears.[1]

-

Quenching: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a white solid.[1]

-

Filtration: Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove residual acid.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary to achieve pharmaceutical-grade purity.

-

Drying: Dry under vacuum at 45°C for 12 hours.

Structural Characterization (Spectroscopy)

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1] The presence of Fluorine and Iodine introduces distinct splitting patterns and chemical shifts.[1]

1H NMR Data (Predicted in DMSO-d₆)

| Proton (H) Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| -NH- | 9.80 – 10.00 | Singlet (Broad) | 1H | Amide proton (deshielded by carbonyl). |

| Ar-H (C3) | 7.65 – 7.75 | Doublet of Doublets | 1H | Ortho to Iodine, meta to Fluorine. |

| Ar-H (C5) | 7.45 – 7.55 | Doublet | 1H | Ortho to Iodine.[1] |

| Ar-H (C6) | 7.80 – 7.90 | Triplet/Multiplet | 1H | Ortho to Amide (deshielded).[1] |

| -CH₃ | 2.05 – 2.15 | Singlet | 3H | Acetyl methyl group.[1] |

Interpretation:

-

The methyl singlet at ~2.1 ppm is diagnostic of the acetamide formation.[1]

-

The amide NH typically appears downfield (>9.5 ppm) in DMSO.[1]

-

19F NMR is also highly diagnostic, typically showing a signal around -120 to -130 ppm (relative to CFCl₃).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed (Halogenated aromatic).[1]

-

Storage: Store in a cool, dry place (<25°C), protected from light (Iodine compounds can be light-sensitive).

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood during synthesis to avoid inhaling acetic acid vapors.[1]

References

-

Trametinib Synthesis & Impurities: Saladi, J.S., et al. "Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug."[1] Chemical Papers, 2023.[1] Link

-

Precursor Data (2-Fluoro-4-iodoaniline): Sigma-Aldrich Product Specification, CAS 29632-74-4.[1] Link

-

General Acetanilide Synthesis: "Acetylation of Aniline." Chemistry LibreTexts. Link

-

CAS Verification: ChemicalBook Database, CAS 97760-94-6.[1] Link

Sources

Determining the Aqueous Thermodynamic Solubility of N-(2-fluoro-4-iodophenyl)acetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Author: A Senior Application Scientist

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. Poorly soluble compounds often face significant challenges in formulation development, leading to variable absorption and suboptimal clinical outcomes. This guide provides a comprehensive, in-depth technical framework for the determination of the thermodynamic solubility of N-(2-fluoro-4-iodophenyl)acetamide. While specific experimental data for this compound is not publicly available, this document outlines the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) analysis, in a manner that ensures robust and reproducible results. The principles, detailed protocols, and data analysis techniques described herein are broadly applicable to other poorly soluble small molecules in drug discovery and development.

Introduction: The Critical Role of Solubility

In the realm of drug development, the adage "a drug must be in solution to be absorbed" remains a fundamental principle. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with a significant portion of new chemical entities (NCEs) falling into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For these compounds, the dissolution rate is often the rate-limiting step for oral absorption. Therefore, an accurate determination of a compound's thermodynamic solubility—the maximum concentration of a solute that can dissolve in a solvent at equilibrium—is a cornerstone of pre-formulation studies.

N-(2-fluoro-4-iodophenyl)acetamide is a halogenated aromatic amide. Its structural features—a fluorinated and iodinated phenyl ring coupled with an acetamide group—suggest a molecule with significant lipophilicity and potentially low aqueous solubility. The presence of fluorine and iodine can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.

Physicochemical Properties of N-(2-fluoro-4-iodophenyl)acetamide (Calculated and Estimated)

| Property | Value/Estimate | Source & Rationale |

| Molecular Formula | C₈H₇FINO | Derived from chemical structure. |

| Molar Mass | 279.05 g/mol | Calculated from atomic weights. |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds like N-(2-Iodophenyl)acetamide.[1] |

| Melting Point | Likely in the range of 100-160 °C | Estimated based on analogs such as N-(2-Iodophenyl)acetamide (104-108 °C) and N-(4-Chloro-2-fluorophenyl)acetamide (154-156 °C).[1] |

| Predicted Lipophilicity (logP) | Moderately high | The presence of an iodine atom and a phenyl ring significantly increases lipophilicity, which is only partially offset by the polar acetamide group. This suggests low aqueous solubility. |

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, where the concentration of the dissolved solute is in equilibrium with the solid material at a given temperature and pressure. It is a fundamental, compound-specific property. The shake-flask method is the gold standard for its determination.[2][3]

-

Kinetic Solubility: This is often measured in high-throughput screening settings. It reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[4] This value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[5][6]

For formulation development and biopharmaceutical characterization, thermodynamic solubility is the more relevant and reliable parameter. This guide is exclusively focused on its determination.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is widely recognized as the most reliable technique for determining thermodynamic solubility.[1] The underlying principle is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium.

Materials and Equipment

-

N-(2-fluoro-4-iodophenyl)acetamide (solid powder, purity >98%)

-

Phosphate buffered saline (PBS), pH 7.4

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (for mobile phase)

-

Scintillation vials (e.g., 20 mL) with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (set to 25 °C or 37 °C)

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, low-binding, e.g., PVDF)

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Autosampler vials

Step-by-Step Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation of Vials: Add an excess amount of N-(2-fluoro-4-iodophenyl)acetamide (e.g., approximately 5 mg) to several scintillation vials. The exact mass should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Addition of Solvent: Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL of PBS, pH 7.4) into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h and 48h) to confirm that the measured concentration does not change, thereby verifying that equilibrium has been achieved.[1]

-

Sample Collection: After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter (0.22 µm or 0.45 µm) into a clean vial. This step is critical to remove any undissolved microparticles.[7]

-

Sample Preparation for HPLC: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a precise method for quantifying the concentration of the dissolved compound.

HPLC Method Parameters (Example):

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30-90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined by UV scan (likely 230-280 nm) |

| Column Temperature | 30 °C |

Quantification Procedure:

-

Prepare a Stock Solution: Accurately weigh a known amount of N-(2-fluoro-4-iodophenyl)acetamide and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

-

Construct a Calibration Curve: Prepare a series of at least five standard solutions by serially diluting the stock solution with the mobile phase. Inject these standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.995.

-

Analyze Samples: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.

-

Calculate Solubility: Using the peak area of the experimental sample and the equation of the line from the calibration curve, calculate the concentration of N-(2-fluoro-4-iodophenyl)acetamide in the diluted sample. Multiply this value by the dilution factor to determine the final solubility in the original solvent (e.g., in mg/mL or µg/mL).

Data Interpretation and Causality

-

Confirmation of Equilibrium: Comparing the solubility values at 24 and 48 hours is a self-validating step. If the values are consistent, it provides confidence that equilibrium was reached. If the concentration increases, a longer equilibration time is necessary.

-

Effect of pH: The solubility of ionizable compounds is highly dependent on pH. While the acetamide group is generally neutral, determining solubility at different pH values (e.g., pH 2, pH 7.4) can provide valuable insights for predicting its behavior in the gastrointestinal tract.

-

Impact of Temperature: For most solids, solubility increases with temperature. Performing the experiment at both room temperature (25 °C) and physiological temperature (37 °C) is recommended for a comprehensive biopharmaceutical assessment.

Safety and Handling

-

N-(2-bromo-4-fluorophenyl)acetamide is listed with hazards including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[8]

-

General Acetamides: Some acetamide compounds are suspected of causing cancer.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

The following diagram outlines the logical flow for ensuring a safe and effective experimental process.

Caption: Safety and Experimental Logic Flow.

Conclusion

This guide provides a robust and scientifically grounded protocol for the determination of the aqueous thermodynamic solubility of N-(2-fluoro-4-iodophenyl)acetamide. By adhering to the principles of the shake-flask method, ensuring true equilibrium, and employing precise analytical quantification via HPLC, researchers can generate high-quality, reliable data. This information is indispensable for guiding formulation strategies, predicting in vivo performance, and making informed decisions throughout the drug development pipeline. The emphasis on self-validating steps within the protocol ensures the trustworthiness and integrity of the generated solubility data.

References

-

PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). N-(4-Chloro-2-fluorophenyl)acetamide. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 19591-17-4 | Product Name : N-(2-Iodophenyl)acetamide. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

Sources

- 1. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)acetamide | C8H8FNO | CID 573120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro- [webbook.nist.gov]

- 6. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(2-bromo-4-fluorophenyl)acetamide | C8H7BrFNO | CID 688184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pentachemicals.eu [pentachemicals.eu]

Methodological & Application

N-(2-fluoro-4-iodophenyl)acetamide as a research biochemical for proteomics

Application Note & Protocol: N-(2-fluoro-4-iodophenyl)acetamide in Structural and Chemical Proteomics

Part 1: Executive Summary & Technical Rationale

Compound Identity:

Core Utility in Proteomics: N-(2-fluoro-4-iodophenyl)acetamide is a specialized dual-modal fragment probe used primarily in Fragment-Based Drug Discovery (FBDD) and Structural Proteomics .[2] Unlike non-specific alkylating agents (e.g., iodoacetamide), this compound is chemically stable under physiological conditions.[2] Its value lies in its unique halogen substitution pattern:

-

19F NMR Reporter: The fluorine atom at the ortho position serves as a highly sensitive, background-free NMR spy atom.[2] It detects binding events via Chemical Shift Perturbation (CSP) and changes in transverse relaxation time (T₂), making it ideal for screening protein-ligand interactions in complex mixtures.[2]

-

Heavy Atom Phasing (SAD/SIR): The iodine atom at the para position provides a strong anomalous scattering signal (33 k-shell electrons).[2] This allows researchers to solve the crystallographic phase problem via Single Anomalous Dispersion (SAD) without requiring selenomethionine substitution.[2]

-

Chemoproteomic Scaffold: The aryl iodide moiety is a "latent" functional handle.[2] Once a binding interaction is confirmed, the iodine can be utilized in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach affinity tags (biotin) or fluorophores, converting the fragment into a potent Activity-Based Probe (ABP).[2]

Part 2: Mechanism of Action & Workflow

The utility of N-(2-fluoro-4-iodophenyl)acetamide relies on its ability to bind specific hydrophobic pockets (often allosteric sites on kinases or hydrolases) and report this binding through biophysical methods.[2]

Workflow Diagram: From Fragment to Structure

Caption: Integrated workflow for using N-(2-fluoro-4-iodophenyl)acetamide in 19F NMR screening and X-ray structural determination.

Part 3: Detailed Experimental Protocols

Protocol A: 19F NMR Ligand Binding Screen (T₂-Relaxation Filter)

Objective: To identify specific binding of the fragment to a target protein by exploiting the change in relaxation properties of the fluorine nucleus upon binding.[2]

Reagents:

-

Ligand Stock: 100 mM N-(2-fluoro-4-iodophenyl)acetamide in d₆-DMSO.

-

Protein Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% D₂O.[2]

-

Control Molecule: Trifluoroacetic acid (TFA) or 2-fluorobenzoic acid (internal reference).[2]

Step-by-Step Methodology:

-

Sample Preparation:

-

NMR Setup:

-

Data Acquisition:

-

Analysis:

Protocol B: Heavy Atom Phasing for Crystallography

Objective: To solve the 3D structure of a protein complex using the anomalous scattering of the iodine atom.

Prerequisites:

-

Diffraction-quality crystals of the target protein (native).[2]

-

Cryoprotectant solution suitable for the crystal condition.[2]

Methodology:

-

Soaking Experiment:

-

Prepare a soaking solution containing the mother liquor + 10 mM N-(2-fluoro-4-iodophenyl)acetamide (from 100 mM DMSO stock).[2]

-

Transfer native crystals into the soaking solution.[2]

-

Incubate for 1–24 hours. Note: Iodine is large; longer soak times may be needed for diffusion, but monitor for crystal cracking.[2]

-

-

Data Collection:

-

Mount the crystal and freeze in liquid nitrogen.

-

Tune the X-ray beam energy to the Iodine L-III absorption edge (approx.[2] 4.55 keV / 2.7 Å) or use a standard energy (e.g., 8 keV) where Iodine still has significant anomalous signal (f'' ≈ 6-7e⁻).[2]

-

Collect a highly redundant dataset (360° rotation) to maximize anomalous signal-to-noise.

-

-

Structure Solution:

Part 4: Data Interpretation & Troubleshooting

Table 1: Troubleshooting 19F NMR Screening

| Observation | Potential Cause | Corrective Action |

| No Signal in Reference | Aggregation / Precipitation | Check solubility in buffer; lower concentration to 20 µM. |

| Broad Peak in Reference | Exchange Broadening / Viscosity | Ensure temperature is stable (298K); check shimming. |

| No Signal Reduction with Protein | Non-binder | The fragment does not bind the target.[2] Test a different analog. |

| Complete Signal Loss | Protein Precipitation | The ligand may be destabilizing the protein.[2] Check sample turbidity. |

Critical Note on Chemical Reactivity: Unlike 2-iodoacetamide (an alpha-haloacetamide), N-(2-fluoro-4-iodophenyl)acetamide is NOT a cysteine alkylating reagent.[2] The iodine is attached to the aromatic ring (aryl iodide).[2] It will not covalently modify proteins under standard aqueous conditions.[2] Do not use this as a substitute for iodoacetamide in mass spectrometry alkylation protocols.[2]

Part 5: References

-

Dalvit, C., et al. (2003).[2] "Fluorine-NMR competition binding experiments for high-throughput screening and pdb-binding constant determination." Journal of the American Chemical Society.[2] Link[2]

-

Pomerantz, A. K., et al. (2014).[2] "Protein-Observed Fluorine NMR: A Sober Look at Protein-Ligand Interactions." ACS Chemical Biology.[2] Link[2]

-

Evans, G., & Bricogne, G. (2002).[2] "Triiodide derivatives for SAD phasing." Acta Crystallographica Section D. Link

-

Santa Cruz Biotechnology. "N-(2-Fluoro-4-iodophenyl)acetamide Product Block." SCBT Catalog. Link[2]

-

Scott, D. E., et al. (2016).[2] "Fragment-Based Drug Discovery: A Practical Approach." Methods in Molecular Biology. Link[2]

Sources

N-(2-fluoro-4-iodophenyl)acetamide: A Strategic Intermediate in the Synthesis of Covalent Inhibitors

An Application Note for Drug Discovery Professionals

Abstract

Targeted covalent inhibitors have emerged as a powerful therapeutic modality, offering enhanced potency and prolonged duration of action. Their rational design relies on the modular assembly of a recognition scaffold and a reactive "warhead." This guide details the strategic application of N-(2-fluoro-4-iodophenyl)acetamide as a versatile building block for constructing the core scaffold of covalent inhibitors. We provide an in-depth analysis of its chemical properties, a series of detailed synthetic protocols, and expert insights into its application in palladium-catalyzed cross-coupling reactions, culminating in the synthesis of a representative covalent kinase inhibitor.

Introduction: The Strategic Value of N-(2-fluoro-4-iodophenyl)acetamide

The design of targeted covalent inhibitors is a cornerstone of modern medicinal chemistry. These molecules typically consist of two key components: a ligand that provides non-covalent binding affinity and selectivity for the target protein, and an electrophilic "warhead" that forms a permanent covalent bond with a nucleophilic amino acid residue, most commonly cysteine.[1][2] The success of this approach is exemplified by clinically approved drugs that have transformed patient outcomes.[3]

The synthesis of these complex molecules requires a modular and flexible approach. N-(2-fluoro-4-iodophenyl)acetamide is an exemplary starting material for such endeavors. Its utility stems from three key structural features:

-

The Iodo Group: The iodine atom at the 4-position serves as a highly effective "handle" for transition-metal-catalyzed cross-coupling reactions.[4] Aryl iodides are among the most reactive substrates for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the reliable formation of carbon-carbon and carbon-nitrogen bonds under mild conditions.[5][6][7]

-

The Fluoro Group: The fluorine atom at the 2-position can significantly influence the molecule's physicochemical properties. Its strong electron-withdrawing nature can modulate the pKa of the adjacent amine and affect the overall electronic character of the aromatic ring. In a final drug candidate, fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions with the target protein.[8]

-

The Acetamide Group: The N-acetyl group serves as a robust protecting group for the aniline nitrogen. This prevents unwanted side reactions during the initial cross-coupling step and directs the synthesis to occur at the iodo-position. It can be readily removed in a later step to reveal the aniline, which can then be functionalized with the covalent warhead.

This combination of features makes N-(2-fluoro-4-iodophenyl)acetamide a highly valuable and strategic starting point for the synthesis of a diverse range of covalent inhibitor scaffolds. A notable application of its precursor, 2-fluoro-4-iodoaniline, is in the synthesis of the MEK1/MEK2 inhibitor Trametinib, highlighting the importance of this substitution pattern in active pharmaceutical ingredients.[9]

Synthetic Workflow: From Building Block to Covalent Inhibitor

To illustrate the practical application of N-(2-fluoro-4-iodophenyl)acetamide, we present a representative synthetic workflow to construct a hypothetical covalent kinase inhibitor. This multi-step synthesis involves a Sonogashira coupling to build the core scaffold, followed by deprotection and installation of an acrylamide warhead.

Caption: Synthetic workflow for a covalent inhibitor.

Detailed Protocols

Step 1: Sonogashira Coupling for Scaffold Elaboration

This protocol describes the palladium-catalyzed Sonogashira coupling of N-(2-fluoro-4-iodophenyl)acetamide with a terminal alkyne to form a key intermediate. The choice of the ethynyl-heterocycle would be guided by the specific kinase target, aiming to mimic known ATP-competitive scaffolds.

Protocol:

-

To a dry, argon-purged flask, add N-(2-fluoro-4-iodophenyl)acetamide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).

-

Add anhydrous triethylamine (Et3N) as the solvent and base (approx. 0.1 M solution).

-

Add the desired terminal alkyne (e.g., 4-ethynyl-1H-pyrazole, 1.2 eq.).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the coupled product.

| Parameter | Value / Reagent | Purpose |

| Starting Material | N-(2-fluoro-4-iodophenyl)acetamide | Aryl iodide source |

| Coupling Partner | Terminal Alkyne (e.g., 4-ethynyl-1H-pyrazole) | Introduction of the core scaffold element |

| Catalyst | Pd(PPh3)2Cl2 | Facilitates the C-C bond formation |

| Co-catalyst | CuI | Activates the terminal alkyne |

| Base / Solvent | Triethylamine (Et3N) | Neutralizes HI byproduct, acts as solvent |

| Temperature | Room Temperature | Mild conditions preserving functional groups |

| Expected Yield | 70-90% | Dependant on the nature of the alkyne |

Step 2: Acetamide Deprotection

This step unmasks the aniline nitrogen, preparing the scaffold for the introduction of the covalent warhead.

Protocol:

-

Dissolve the product from Step 1 in a mixture of ethanol and 6M aqueous hydrochloric acid (1:1 v/v).

-

Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place in an ice bath.

-

Basify the solution by the slow addition of aqueous sodium hydroxide (e.g., 2M) until a pH of ~9-10 is reached.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aniline intermediate.

Step 3: Warhead Installation via Amide Coupling

The final step involves the acylation of the aniline with acryloyl chloride to install the Michael acceptor "warhead," rendering the molecule a covalent inhibitor.

Protocol:

-

Dissolve the aniline intermediate from Step 2 in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

-

Add acryloyl chloride (1.1 eq.) dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the final covalent inhibitor.

| Parameter | Value / Reagent | Purpose |

| Starting Material | Aniline Intermediate | Nucleophile for acylation |

| Acylating Agent | Acryloyl Chloride | Source of the acrylamide "warhead" |

| Base | DIPEA | Non-nucleophilic base to scavenge HCl |

| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent |

| Temperature | 0 °C to Room Temperature | Controlled addition to prevent side reactions |

| Expected Yield | 60-85% |

Mechanism of Action and Final Considerations

The final synthesized molecule is designed to act as a targeted covalent inhibitor. The scaffold, derived from N-(2-fluoro-4-iodophenyl)acetamide, provides the necessary non-covalent interactions to position the inhibitor within the protein's active site. The acrylamide warhead is then perfectly oriented to undergo a Michael addition reaction with a nearby nucleophilic cysteine residue, forming an irreversible covalent bond.

Sources

- 1. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group [mdpi.com]

- 2. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]

- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. apicule.com [apicule.com]

Strategic Quantitation and Purity Analysis of N-(2-fluoro-4-iodophenyl)acetamide

A Critical Intermediate in MEK Inhibitor Synthesis (Trametinib)[1]

Abstract & Scope

This technical guide details the analytical control strategy for N-(2-fluoro-4-iodophenyl)acetamide (CAS: 19591-17-4), a pivotal intermediate in the synthesis of the MEK inhibitor Trametinib .[1] Given the stringent requirements for pharmaceutical intermediates (ICH Q11), precise quantitation of this compound and its potential impurities (specifically the genotoxic precursor 2-fluoro-4-iodoaniline) is mandatory.[1]

This protocol moves beyond basic detection, offering a dual-modality approach:[1][2][3][4]

-

High-Robustness HPLC-UV for assay and purity (process control).

-

High-Sensitivity LC-MS/MS for trace analysis and cleaning validation.

-

Orthogonal

F-NMR for structural verification.

Physicochemical Profile & Analytical Challenges

The target molecule contains two halogens (Fluorine, Iodine) on an acetanilide scaffold.[1][5] This substitution pattern dictates specific analytical behaviors:

-

Lipophilicity: The iodine atom significantly increases retention on reverse-phase columns (C18).[1][5]

-

Solubility: Poor aqueous solubility requires high organic diluents (ACN/DMSO) to prevent on-column precipitation.[1][5]

-

Detection: The aromatic ring provides strong UV absorption at 254 nm.[1][5] The fluorine atom enables specific

F detection.[1][5]

| Property | Value | Analytical Implication |

| Formula | Monoisotopic Mass: ~278.95 Da | |

| CAS | 19591-17-4 | Key identifier for regulatory filing |

| LogP | ~2.5 - 3.0 | Requires >50% Organic in mobile phase for elution |

| pKa | ~14 (Amide) | Non-ionizable in standard pH 2-8 range; neutral species dominates |

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine purity testing, assay calculation, and reaction monitoring.[1][5]

3.1. Rationale (Expert Insight)

While many standard protocols use Methanol, Acetonitrile (ACN) is selected here as the organic modifier.[1][5] The iodine atom creates significant London dispersion forces; ACN provides sharper peak shapes for heavy halogenated aromatics compared to protic solvents like MeOH.[1][5] A Phenyl-Hexyl column is recommended as an alternative to C18 because the

3.2. Experimental Protocol

-

Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

-

Column:

-

Mobile Phase:

-

Flow Rate: 0.5 mL/min.

-

Temperature:

(Elevated temperature reduces backpressure and improves mass transfer for the bulky iodo-group).[1][5] -

Detection: UV @ 254 nm (primary), 210 nm (impurity check).[1][5]

Gradient Table:

| Time (min) | % Solvent B | Event |

| 0.0 | 10 | Equilibration |

| 1.0 | 10 | Isocratic Hold |

| 10.0 | 90 | Linear Ramp |

| 12.0 | 90 | Wash (Remove dimers) |

| 12.1 | 10 | Re-equilibration |

| 15.0 | 10 | End |

3.3. Sample Preparation (Critical)[1][5]

-

Stock Solution: Dissolve 10 mg standard in 10 mL DMSO . (Do not use water; solubility is insufficient).[1][5]

-

Working Solution: Dilute stock 1:100 into 50:50 Water:Acetonitrile .[1][5]

-

Note: Ensure the final diluent matches the starting gradient conditions as closely as possible without precipitating the analyte.[5]

-

Method B: LC-MS/MS for Trace Analysis

Purpose: Cleaning validation (swab analysis) and detection of the target in final drug substance (Trametinib) at ppm levels.[1][5]

4.1. Mass Spectrometry Strategy

The molecule ionizes well in ESI(+) mode due to the amide nitrogen.[1][5] The fragmentation pattern is dominated by the loss of the ketene group (

4.2. MS Parameters[1][5]

MRM Transitions:

| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Identity |

| 280.0 ( | 238.0 | 15 | Quantifier (Loss of Acetyl/Ketene) |

| 280.0 ( | 111.0 | 35 | Qualifier (Ring fragmentation) |

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.

Caption: Integrated Analytical Control Strategy for Trametinib Intermediate.

Mechanistic Fragmentation Pathway (LC-MS)[1]

Understanding the fragmentation is crucial for validating the MS method specificity.[1][5] The primary neutral loss is ketene (

Caption: ESI+ Fragmentation pathway showing the characteristic loss of ketene.

Validation Criteria (ICH Q2(R2) Alignment)

To ensure this protocol meets regulatory standards for a registered intermediate, the following validation parameters must be met:

-

Specificity: Inject the starting material (2-fluoro-4-iodoaniline).[1][5] Resolution (

) between the aniline and the acetamide must be -

Linearity:

to -

Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target concentration. Acceptance:

.[1][5] -

Stability of Solution: The acetamide is susceptible to hydrolysis in strongly acidic or basic conditions.[1][5] Autosampler stability (

) should be verified for 24 hours.

References

-

Trametinib Discovery: Abe, H., et al. (2011).[1][5] "Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (Trametinib)."[1][5] ACS Medicinal Chemistry Letters, 2(4), 320–324.[1][5]

-

Regulatory Guidelines: International Council for Harmonisation (ICH).[1][5][6] "Validation of Analytical Procedures: Text and Methodology Q2(R2)."

-

Chemical Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16062758, N-(2-fluoro-4-iodophenyl)acetamide.[1][5]

Sources

- 1. 2-(4-Fluorophenyl)acetamide | C8H8FNO | CID 573120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]

- 5. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

N-(2-fluoro-4-iodophenyl)acetamide for structure-activity relationship studies

Executive Summary

In modern medicinal chemistry, the "privileged structure" concept drives library design. N-(2-fluoro-4-iodophenyl)acetamide represents a high-value scaffold intermediate, offering a unique trifecta of properties for Structure-Activity Relationship (SAR) campaigns:

-

The Iodine "Handle" (C4): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), allowing rapid library expansion at the para position.

-

The Fluorine "Shield" (C2): Provides metabolic stability by blocking P450 oxidation at the ortho position while inducing specific conformational preferences via the ortho-fluorine effect.

-

The Acetamide Mask: Serves as a stable precursor to the free aniline or as a hydrogen-bond donor/acceptor pharmacophore mimic (e.g., mimicking the peptide backbone).

This guide details the synthesis, functionalization, and strategic application of this scaffold in drug discovery, specifically targeting kinase inhibitors (e.g., MEK pathways) and antibacterial agents.

The SAR Toolkit: Rationale & Mechanism

To effectively utilize this scaffold, one must understand the electronic and steric causality governing its reactivity.

The Reactivity Hierarchy

The 4-iodo substituent is the primary activation site. In competitive coupling reactions, the C-I bond (~57 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than C-Br or C-Cl bonds. This allows for chemoselective functionalization without protecting other halogenated sites on the molecule.

The Fluorine Ortho-Effect

The C2-fluorine atom is not merely a metabolic blocker; it influences the torsion angle of the acetamide group relative to the phenyl ring.

-

Electronic Depletion: The electronegative fluorine reduces the basicity of the nitrogen, making the amide bond more resistant to enzymatic hydrolysis than non-fluorinated analogs.

-

Conformation: Dipole-dipole repulsion between the fluorine and the amide carbonyl oxygen often forces the amide into a specific conformation, reducing the entropic penalty upon binding to a protein target (e.g., in the ATP-binding pocket of kinases).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: While the acetamide may be commercially available, synthesizing it from 2-fluoro-4-iodoaniline ensures freshness and allows for the introduction of isotopically labeled acetyl groups if needed for DMPK studies.

Reagents:

-

2-Fluoro-4-iodoaniline (CAS: 29632-74-4)[1]

-

Acetic Anhydride (

)[2] -

Sodium Acetate (NaOAc)

-

Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10.0 mmol (2.37 g) of 2-fluoro-4-iodoaniline in 20 mL of glacial acetic acid.

-

Activation: Add 12.0 mmol (1.13 mL) of acetic anhydride .

-

Buffering: Add 12.0 mmol (0.98 g) of anhydrous sodium acetate to buffer the generated acid and drive the reaction to completion.

-

Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting aniline spot (

) should disappear, replaced by the amide ( -

Quench & Precipitation: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as an off-white solid.[3]

-

Purification: Filter the solid, wash with 3 x 20 mL cold water to remove residual acid, and dry under vacuum.

-

Expected Yield: >90%[4]

-

Validation:

H NMR should show a singlet methyl peak at ~2.1 ppm and disappearance of the broad

-

Protocol B: Library Generation via Suzuki-Miyaura Coupling

Rationale: This protocol replaces the C4-iodine with diverse aryl/heteroaryl groups, a common strategy to probe hydrophobic pockets in enzyme active sites.

Reagents:

-

Scaffold: N-(2-fluoro-4-iodophenyl)acetamide (1.0 equiv)

-

Boronic Acid:

(1.2 equiv) -

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aq. solution, 3.0 equiv) -

Solvent: 1,4-Dioxane

Workflow:

-

Inert Atmosphere: Purge a microwave vial with Nitrogen or Argon.

-

Loading: Add Scaffold (0.5 mmol), Boronic Acid (0.6 mmol), and Catalyst (0.025 mmol).

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and

solution (0.75 mL). -

Coupling: Heat at 90°C for 4-12 hours (or 30 min at 110°C in a microwave reactor).

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualization: Strategic SAR Workflow

The following diagram illustrates the "Hub-and-Spoke" logic where the core scaffold is diversified into three distinct chemical spaces: Biaryls (Suzuki), Alkynes (Sonogashira), and Styrenes (Heck).

Caption: Divergent synthesis strategy utilizing the C4-Iodine handle for rapid library generation.

Case Study: MEK Inhibitor Design

The 2-fluoro-4-iodoaniline motif is a direct precursor to several MEK inhibitors (e.g., analogs of TAK-733 ). In these pathways, the fluorine atom is critical.

-

Metabolic Stability Logic: The diagram below details how the 2-Fluoro substituent protects the phenyl ring from oxidative metabolism compared to a non-fluorinated analog.

Caption: Mechanism of metabolic stabilization provided by the 2-Fluoro and 4-Aryl substitution pattern.

Analytical Data & Characterization

When characterizing the core scaffold and its derivatives, the following spectral features are diagnostic.

| Feature | Method | Expected Signal / Value | Notes |

| C-F Coupling | Doublet ( | Diagnostic of C2-Fluorine bond. | |

| Amide Carbonyl | ~168-170 ppm | Confirms acetylation. | |

| Iodine Effect | C4 signal shifted upfield (~85-90 ppm) | Heavy atom effect of Iodine. | |

| Mass Spec | LC-MS (ESI+) | Characteristic Iodine isotope pattern not applicable (monoisotopic), but mass defect is significant. |

References

-

Synthesis of 2-Fluoro-4-iodoaniline Derivatives: Vertex AI Search Result 1.6: "2-Fluoro-4-iodoaniline CAS 29632-74-4... basic raw material for the manufacture of various important compounds [including] TAK733."

-

General Acetylation Protocols: Vertex AI Search Result 1.4: "Acetylation of Aniline (Experiment)... Dissolve aniline in water/HCl... Add acetic anhydride...[2][3] Sodium acetate."[3][5]

-

Suzuki-Miyaura Coupling Applications: Vertex AI Search Result 1.8: "Suzuki-Miyaura Cross Coupling Reaction... extremely useful procedure in the construction of the carbon skeletons of many biologically important compounds."

-

MEK Inhibitor Structural Analogs: Vertex AI Search Result 1.6: Linking 1-amino-2-fluoro-4-iodobenzene to MEK2 inhibitors.

Sources

Troubleshooting & Optimization

improving the yield of N-(2-fluoro-4-iodophenyl)acetamide synthesis

An invaluable intermediate in pharmaceutical synthesis, N-(2-fluoro-4-iodophenyl)acetamide is crucial for the development of various therapeutic agents. Its synthesis, primarily through the N-acetylation of 2-fluoro-4-iodoaniline, is a cornerstone reaction for many drug development professionals. However, like any chemical transformation, this process is not without its challenges. Low yields, stubborn impurities, and reaction inconsistencies can impede research and inflate development timelines.

This technical support center is designed to serve as a dedicated resource for researchers, scientists, and process chemists. Authored from the perspective of a Senior Application Scientist, this guide moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices. Here, you will find a comprehensive troubleshooting guide and a list of frequently asked questions to help you navigate the common pitfalls and optimize your synthesis for robust and reproducible results.

Technical Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the synthesis. Each entry details potential causes and provides actionable solutions grounded in chemical principles.

Question: My reaction yield is significantly lower than expected, or I've recovered mostly unreacted starting material. What went wrong?

Answer:

Low conversion is a frequent issue stemming from several potential root causes related to reagent activity and reaction conditions.

-

Cause 1: Inactive Nucleophile (Protonated Aniline): The N-acetylation of anilines with acetyl chloride or acetic anhydride generates an acid byproduct (HCl or acetic acid, respectively).[1] This acid can protonate the nitrogen atom of the starting aniline, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acetylating agent, effectively halting the reaction.

-

Solution: Incorporate a mild base into your reaction mixture. For reactions with acetyl chloride, a stoichiometric amount of a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required to neutralize the HCl generated.[1] For reactions with acetic anhydride, adding sodium acetate can buffer the system and regenerate the free aniline nucleophile from any protonated species that forms.[2]

-

-

Cause 2: Deactivated Acetylating Agent: Acetic anhydride and, more rapidly, acetyl chloride will hydrolyze in the presence of water. If your solvent, starting materials, or glassware are not sufficiently dry, your acetylating agent will be consumed by reaction with water instead of your aniline.

-

Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure your 2-fluoro-4-iodoaniline starting material is dry. If water is used as a solvent (as in some classic protocols), the reaction kinetics are balanced such that the aniline (a stronger nucleophile than water) reacts preferentially, but excess acetylating agent and a buffer are critical.[3]

-

-

Cause 3: Insufficient Activation/Temperature: While often run at room temperature, the electronic properties of the substituted aniline can influence reactivity. The electron-withdrawing nature of the fluorine and iodine atoms can slightly decrease the nucleophilicity of the amino group compared to simple aniline.

-

Solution: Gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Alternatively, using a catalyst such as a small amount of iodine can activate the acetylating agent, making it more electrophilic.[4]

-

Question: The crude product is a dark oil or a discolored solid, making purification difficult. What causes this and how can I prevent it?

Answer:

Product discoloration is typically a sign of impurity formation, often from oxidation of the aniline starting material.

-

Cause 1: Aniline Oxidation: Aromatic amines are susceptible to air oxidation, which can produce highly colored polymeric impurities. This process can be accelerated by heat and light.[5]

-

Solution 1 (Prevention): If your starting 2-fluoro-4-iodoaniline is discolored, consider purifying it first (e.g., by filtration through a short plug of silica gel or recrystallization). During the reaction, maintaining an inert atmosphere (e.g., under nitrogen or argon) can prevent air oxidation, especially if the reaction requires heating.[5]

-

Solution 2 (Remediation): The crude product can be purified by recrystallization. A common solvent system for acetanilides is a mixture of ethanol and water.[2] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly. The desired product should crystallize out, leaving the colored impurities in the solution. If discoloration is severe, a charcoal treatment during recrystallization can help adsorb the colored impurities.

-

Question: My reaction seems to stall, with TLC analysis showing starting material, product, and an unknown intermediate spot. What could this be?

Answer:

The presence of a persistent intermediate could indicate a side reaction or an equilibrium issue.

-

Cause: Diacetylation: While less common for anilines under standard conditions due to the reduced nucleophilicity of the resulting amide, it is possible for the product N-(2-fluoro-4-iodophenyl)acetamide to be acetylated a second time, particularly if a large excess of a highly reactive acetylating agent (like acetyl chloride) and a strong base are used. This would form a diacetamide, which would have a different Rf value on TLC.

-

Solution: Use a controlled stoichiometry, typically with only a slight excess (1.05-1.2 equivalents) of the acetylating agent.[4] Avoid using overly strong bases or harsh conditions unless necessary. The primary N-acetylation is generally much faster than the second.

-

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions about the synthesis.

1. What is the fundamental mechanism of this reaction? The synthesis is a classic nucleophilic acyl substitution. The nitrogen atom of 2-fluoro-4-iodoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (acetate or chloride) to yield the final acetamide product.[3]

2. Which acetylating agent is better: acetic anhydride or acetyl chloride? Both are effective, but they have different practical considerations. The choice often depends on the desired reactivity, safety, and workup procedure.

| Feature | Acetic Anhydride | Acetyl Chloride |

| Reactivity | Moderately reactive.[3] | Highly reactive, fumes in moist air.[6] |

| Byproduct | Acetic acid (a weak acid). | Hydrogen chloride (a strong acid).[1] |

| Handling | Easier and safer to handle. | More hazardous; corrosive and a lachrymator.[6] |

| Workup | Generally simpler. The weak acid byproduct is easier to manage. | Requires a stoichiometric base to neutralize HCl.[1] |

| Verdict | Often preferred for its ease of use and milder reaction profile. | Useful for less reactive anilines but requires more stringent handling and reaction control. |

3. How do I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method.[2]

-

Procedure: Spot the starting aniline, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel TLC plate.

-

Eluent: A good starting mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

-

Analysis: The product, being more polar than the starting aniline but less polar than potential di-acetylated byproducts, will have a distinct Rf value. The reaction is complete when the spot corresponding to the starting aniline has disappeared.[2]

4. What are the critical safety precautions for this synthesis?

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

-

Ventilation: Both 2-fluoro-4-iodoaniline and acetylating agents should be handled in a well-ventilated fume hood. Acetyl chloride, in particular, is a lachrymator and fumes in air.[6]

-

Reagent Handling: Add the acetylating agent slowly and carefully to the aniline solution, as the reaction can be exothermic.[6]

Visualizing the Process

To better understand the workflow and the underlying chemistry, the following diagrams illustrate the key steps and transformations.

Caption: A typical experimental workflow for the synthesis of N-(2-fluoro-4-iodophenyl)acetamide.

Caption: The desired reaction pathway versus a common deactivating side reaction.

Optimized Experimental Protocol

This protocol provides a reliable and robust method for the synthesis of N-(2-fluoro-4-iodophenyl)acetamide using potassium carbonate as the base, a method known for its efficiency and high yield.[1]

Materials and Equipment:

-

2-fluoro-4-iodoaniline

-

Acetyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-iodoaniline (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.

-

Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes to cool it to 0-5 °C.

-

Addition of Acetylating Agent: While stirring vigorously, add acetyl chloride (1.1 eq) dropwise to the cooled suspension. Ensure the temperature does not rise above 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring and monitor the reaction's progress by TLC. The reaction is typically complete within 15-30 minutes.[1]

-

Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.

-

Isolation: Stir the aqueous suspension for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with cold water to remove any remaining DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-(2-fluoro-4-iodophenyl)acetamide as a crystalline solid.[7]

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

This comprehensive guide provides the necessary tools to troubleshoot common issues, understand the underlying chemical principles, and execute the synthesis of N-(2-fluoro-4-iodophenyl)acetamide with a higher probability of success.

References

- European Patent Office. (2020). PROCESS FOR THE PREPARATION OF TICAGRELOR - EP 3919497 A1.

- CN104892448A. (2015). Preparation method of acetamide.

- CN104628572A. (2015). Synthesis method of N-(4-fluoroaniline)-2-hydroxy-N-isopropylacetamide.

- Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.

- US2416607A. (1947). Method of preparing fluoroacetamide.

-

Arapkorie, A. (2014). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU. [Link]

-

Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

-